Isocytosine - 100643-25-2

Isocytosine

Catalog Number: EVT-1172110
CAS Number: 100643-25-2
Molecular Formula: C4H5N3O
Molecular Weight: 111.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isocytosine (2-aminouracil) is a heterocyclic base and an isomer of cytosine. While cytosine is a fundamental component of DNA and RNA, isocytosine is not found naturally in these genetic materials. [] It serves as an important building block in artificial nucleic acids, such as Hachimoji DNA. [] Isocytosine has garnered significant attention in scientific research due to its potential applications in various fields, including:

  • Antiviral Research: Isocytosine derivatives have demonstrated potential as antiviral agents. []
  • Drug Development: Isocytosine analogs have been investigated as potential inhibitors of enzymes such as dihydropteroate synthase [, ] and β-secretase (BACE-1). []
  • DNA Functionalization: Isocytosine, particularly 5-methylisocytosine, forms stable base pairs with isoguanine, enabling the expansion of the DNA coding system and applications in DNA functionalization. []
  • Crystal Engineering: The ability of isocytosine to act as a hydrogen-bond donor and acceptor makes it a valuable tool in crystal engineering for designing specific supramolecular architectures. [, , , , ]
Classification

Isocytosine belongs to the class of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms. Its structural formula is C4H4N2O, which reflects its composition as a derivative of uracil with an amino group at the second carbon position.

Synthesis Analysis

Isocytosine can be synthesized through several methods:

  1. From Guanidine and Malic Acid: This classic method involves the reaction between guanidine and malic acid to yield isocytosine. The specifics of this reaction include controlling temperature and pH to favor the formation of the desired product .
  2. Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed methodologies for synthesizing isocytosine analogs. These methods include:
    • Carbonylative Coupling: This process employs α-chloro ketones and guanidines to construct the 2-aminopyrimidin-4-one core, demonstrating efficient yields under optimized conditions .
    • Ring-Opening/Arylation/Cyclization Cascade: Another innovative approach utilizes palladium catalysts to facilitate complex transformations, leading to various isocytosine derivatives .
  3. Direct Synthesis Techniques: Techniques such as those described by Dračínský et al. focus on tautomerism and protonation/deprotonation behaviors of isocytosine in different states (liquid and solid) during synthesis .
Molecular Structure Analysis

The molecular structure of isocytosine consists of a pyrimidine ring with specific functional groups that influence its chemical behavior:

  • Chemical Formula: C4H4N2O
  • Molecular Weight: Approximately 100.09 g/mol
  • Structure: The compound features a carbon-nitrogen framework typical of pyrimidines, with an amino group (-NH2) at the second position, which plays a crucial role in its reactivity and interactions with other molecules.

X-ray crystallography studies have shown that isocytosine can exhibit tautomeric forms, which are essential for understanding its behavior in biological systems .

Chemical Reactions Analysis

Isocytosine participates in various chemical reactions, including:

  1. Deamination Reactions: Isocytosine can undergo deamination to yield uracil or other derivatives, which are significant in nucleic acid metabolism.
  2. Proton Transfer Reactions: The presence of both amino and carbonyl groups allows for proton transfer processes that are crucial for its role in nucleobase pairing and stability within nucleic acids .
  3. Complex Formation: Isocytosine can form metal complexes, which are studied for their binding properties and potential applications in drug design and material science .
Mechanism of Action

The mechanism of action for isocytosine primarily revolves around its role as a nucleobase:

  • Base Pairing: In synthetic nucleic acids, isocytosine pairs with isoguanine, creating stable interactions that mimic natural base pairing.
  • Tautomerism: The ability to exist in multiple tautomeric forms allows isocytosine to participate effectively in enzymatic reactions and molecular recognition processes within biological systems.

Research indicates that the tautomeric forms can influence the stability and specificity of nucleic acid structures formed with isocytosine .

Physical and Chemical Properties Analysis

Isocytosine exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 220 °C (decomposes).
  • Solubility: Soluble in water and polar solvents due to its hydrophilic nature stemming from the amino group.
  • Stability: Isocytosine's stability can be affected by environmental factors such as pH and temperature, influencing its tautomeric forms.

These properties make it suitable for various applications in biochemical research and synthetic biology.

Applications

Isocytosine has diverse applications across several scientific fields:

  1. Nucleic Acid Research: It serves as a component in unnatural base pair studies, contributing to advancements in genetic engineering and synthetic biology.
  2. Cancer Therapy: Isocytosine derivatives are explored for use in prodrug systems where they can be converted into cytotoxic agents within tumor cells .
  3. Physical Chemistry Studies: It aids in understanding hydrogen bonding, metal complex binding, and proton transfer dynamics within nucleobases .
Chemical Structure and Physicochemical Properties of Isocytosine

Molecular Configuration and Tautomerism Dynamics

Isocytosine (2-aminouracil or 2-amino-4-pyrimidinol) is a pyrimidine nucleobase isomer with the molecular formula C₄H₅N₃O. Its core structure features a six-membered heterocyclic ring with exo groups at positions 2 (amino, −NH₂) and 4 (hydroxy, −OH), and endo nitrogen atoms at positions 1 and 3. This arrangement permits extensive tautomerism via proton migrations between nitrogen and oxygen atoms. Quantum-chemical studies identify 21 possible isomers, including nine tautomeric forms arising from keto-enol, amide-iminol, and amine-imine equilibria, supplemented by conformational and geometric isomers of exo groups [2] [10].

Density functional theory (DFT) calculations reveal that the tautomeric landscape is environment-dependent:

  • Gas phase (apolar): The amino-hydroxy tautomer (iC1a) dominates (79.6% abundance), stabilized by intramolecular hydrogen bonding and aromaticity [2].
  • Aqueous solution (polar): The amino-oxo tautomer (iC3) prevails (97.6% abundance), as solvent interactions favor the oxo form’s dipole moment [2].Rare tautomers (e.g., imino-oxo forms) exhibit significantly higher relative Gibbs energies (>10 kcal·mol⁻¹), rendering them minor contributors to the equilibrium [10].

Table 1: Dominant Tautomers of Isocytosine

EnvironmentPrimary TautomerStructureRelative Abundance
Gas phaseAmino-hydroxy (iC1a)2-Amino-3H-pyrimidin-4-one79.6%
Aqueous phaseAmino-oxo (iC3)2-Amino-4-pyrimidone97.6%

Comparative Analysis with Cytosine and Other Pyrimidine Isomers

Isocytosine and cytosine are constitutional isomers sharing the molecular formula C₄H₅N₃O but differing in functional group placement:

  • Cytosine: Amino group at C4, oxo group at C2.
  • Isocytosine: Amino group at C2, oxo/hydroxy group at C4 [1] [6].

This structural divergence profoundly impacts hydrogen-bonding behavior and acid-base properties:

  • Hydrogen bonding: Cytosine forms three hydrogen bonds with guanine in DNA. Isocytosine pairs with isoguanine in synthetic nucleic acids (e.g., hachimoji DNA) via complementary AADD/DDAA patterns [1].
  • Proton affinity: Gas-phase proton affinities for analogous sites differ by ≤10 kcal·mol⁻¹. For example, the first proton affinity for cytosine is 228 kcal·mol⁻¹ versus 224 kcal·mol⁻¹ for isocytosine, reflecting similar basicity at endo nitrogens [6].
  • Tautomeric stability: Cytosine’s canonical amino-oxo tautomer is more stable relative to rare forms than isocytosine’s iC3 tautomer. This stability minimizes mutagenic tautomers in natural DNA [9].

Table 2: Structural and Thermodynamic Comparison of Isocytosine and Cytosine

PropertyIsocytosineCytosine
Exo group positions2-NH₂, 4-OH/=O4-NH₂, 2-OH/=O
Dominant tautomer (aq)Amino-oxo (iC3)Amino-oxo
H-bonding in DNAPairs with isoguaninePairs with guanine
pKa (predicted)9.5912.2 (N3)
Proton affinity (kcal·mol⁻¹, Step 1)224228

Solubility, Stability, and Reactivity in Aqueous Solutions

Isocytosine is a crystalline solid with a melting point of 275°C, indicative of strong intermolecular hydrogen bonding [5]. Its solubility profile is solvent-dependent:

  • High solubility: In dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetic acid.
  • Moderate solubility: In hot water (due to hydrogen-bond disruption at elevated temperatures) [5].
  • Low solubility: In apolar organic solvents.

Stability studies reveal that isocytosine:

  • Decomposes above 275°C without boiling [5].
  • Remains stable in acidic buffers (pH <7) but undergoes deprotonation at the N1 site under alkaline conditions (pKa ≈9.59), forming anionic species [5] [6].
  • Exhibits pH-dependent reactivity: The amino group participates in acylation or imidate formation (e.g., with methyl 4-azidobenzoimidate at neutral pH) [3].

Spectroscopic Characterization (UV-Vis, NMR, Mass Spectrometry)

UV-Vis spectroscopy: Isocytosine shows absorption maxima at 259 nm (Hartley band) and 588 nm (Chappuis band) in acetonitrile, characteristic of π→π* transitions. Solvent polarity induces bathochromic shifts [7].

NMR spectroscopy:

  • ¹H-NMR: The C5-H proton resonates near δ 5.8 ppm, while the C6-H signal appears at δ 7.9 ppm.
  • ¹³C-NMR: Key peaks include C4 (δ 165 ppm, carbonyl), C2 (δ 158 ppm), and C5 (δ 95 ppm) [10].Tautomerism influences chemical shifts; e.g., the oxo tautomer (iC3) downfields C4 signals relative to hydroxy forms.

Mass spectrometry: Electron ionization yields a molecular ion peak at m/z 111 [M]⁺. Fragmentation pathways include:

  • Loss of NH₂ (m/z 94).
  • Loss of OH (m/z 93).
  • Formation of [C₃H₃N]⁺ (m/z 53) [5].

Hydrogen-Bonding Patterns and Metal Complexation Behavior

Isocytosine’s hydrogen-bonding motifs are critical to its supramolecular applications:

  • Self-complementary dimers: The amino-oxo tautomer (iC3) forms quadruple H-bonded dimers via AADD/DDAA arrays, with dimerization constants (Kdim) up to 5.7 × 10⁷ M⁻¹ in chloroform [4].
  • Tautomer-dependent arrays: The 2-ureido-4[1H]-pyrimidinone derivative (UPy) adopts either AADD (Kdim = 5.7 × 10⁷ M⁻¹) or DADA (Kdim >10⁵ M⁻¹) configurations based on substituent electronics [4].

Metal complexation involves coordination through:

  • N3 and O4 sites: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), studied for catalysis or biomimetic systems.
  • Proton-transfer effects: Tautomerization enhances metal-binding in rare tautomers (e.g., imino-oxo forms) [1] [2].

Table 3: Hydrogen-Bonding Parameters in Isocytosine Derivatives

MotifConfigurationDimerization Constant (Kdim, M⁻¹)Applications
UPy (alkyl)AADD5.7 × 10⁷Supramolecular polymers
UPy (CF₃)DADA>10⁵Stimuli-responsive gels

Properties

CAS Number

100643-25-2

Product Name

Isocytosine

IUPAC Name

2-amino-1H-pyrimidin-6-one

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N

SMILES

C1=CN=C(NC1=O)N

Synonyms

4-Pyrimidinol, 2-amino- (9CI)

Canonical SMILES

C1=CN=C(NC1=O)N

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